ethyl 2-(morpholin-4-yl)-5-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE is a complex organic compound that combines several functional groups, including an ester, a morpholine ring, and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE typically involves multi-step organic synthesis
Preparation of Chromenone Derivative: The chromenone moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.
Introduction of Benzamido Group: The benzamido group can be introduced through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of quinones
Reduction: Formation of alcohols
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
ETHYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE is not fully understood, but it is believed to interact with various molecular targets and pathways. The chromenone moiety may interact with enzymes and receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(MORPHOLIN-4-YL)-2-OXOETHYL BENZOATE
- 2-(MORPHOLIN-4-YL)-2-OXOETHYL BENZOATE
Uniqueness
ETHYL 2-(MORPHOLIN-4-YL)-5-[4-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE is unique due to the presence of the chromenone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C29H26N2O6 |
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Molecular Weight |
498.5 g/mol |
IUPAC Name |
ethyl 2-morpholin-4-yl-5-[[4-(2-oxochromen-3-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C29H26N2O6/c1-2-36-28(33)24-18-22(11-12-25(24)31-13-15-35-16-14-31)30-27(32)20-9-7-19(8-10-20)23-17-21-5-3-4-6-26(21)37-29(23)34/h3-12,17-18H,2,13-16H2,1H3,(H,30,32) |
InChI Key |
HNPLBKNNBBJRFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O)N5CCOCC5 |
Origin of Product |
United States |
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